Ethyl 5-(2-furanoyl)-2-furoate
Description
Contextualization within Bio-based Furan (B31954) Chemistry and Platform Molecules
The chemical industry is undergoing a significant shift from a reliance on petroleum-based feedstocks to more sustainable, bio-based resources. rsc.org In this transition, furanic compounds derived from the dehydration of carbohydrates found in biomass have emerged as key platform molecules. rsc.orgmdpi.comnih.gov Furfural (B47365), produced from C5 sugars like xylose, and 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars, are two of the most critical furan-based platforms. mdpi.comnih.govacs.org These molecules serve as versatile starting materials for a wide array of valuable chemicals and materials, offering a renewable alternative to traditional petrochemicals. rsc.orgmdpi.comava-biochem.com
The development of furan-based chemicals is a cornerstone of green and sustainable chemistry. mdpi.com These compounds are not only derived from renewable resources but many are also biodegradable, contributing to a more circular economy. researchgate.net The versatility of furanic platforms allows for their conversion into biofuels, bioplastics, resins, adhesives, and fine chemicals, positioning them as crucial for a sustainable industrial future. rsc.orgnih.govava-biochem.com Research in this area is dynamic, with ongoing efforts to develop more efficient catalytic pathways for the conversion of biomass into these valuable furan derivatives. nih.gov
Structural Features and Chemical Significance of Furanoyl Furoate Architectures
The structure of Ethyl 5-(2-furanoyl)-2-furoate is characterized by two furan rings linked by a ketone functional group. One furan ring is substituted with an ethyl ester at the 2-position, while the other possesses a furanoyl group at the 5-position. This arrangement of a furan ketone and a furan ester within the same molecule defines the furanoyl furoate architecture.
The furan ring itself is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct reactivity compared to its carbocyclic analogue, benzene. derpharmachemica.com It is susceptible to electrophilic substitution, primarily at the C5 position if C2 is substituted, and can also participate in cycloaddition reactions. derpharmachemica.comdokumen.pub The presence of both an electron-withdrawing ketone and an ester group attached to the furan rings influences the electron distribution and reactivity of the entire molecule.
Furan derivatives with ester and ketone functionalities are significant building blocks in organic synthesis. rsc.orgnih.gov They serve as precursors for more complex heterocyclic compounds and are valued for their potential to impart specific physical and chemical properties to larger molecules, such as polymers. For instance, the rigidity of the furan ring is a desirable trait in the synthesis of high-performance polymers. acs.orgmdpi.comacs.org The specific arrangement in furanoyl furoates offers multiple reaction sites for further chemical modifications.
Historical Development and Contemporary Relevance of Furan Ester and Ketone Research
The history of furan chemistry dates back to the 19th century. Furfural was first isolated in 1832, and its structure was deduced in 1901. derpharmachemica.com The first synthesis of a furan compound, furoic acid, was described even earlier in 1780. These foundational discoveries paved the way for extensive research into furan derivatives.
The study of furan esters and ketones has been a continuous area of interest. Early research focused on their synthesis and basic reactivity. For example, methods for preparing furan derivatives through the condensation of α-chloro ketones with β-keto esters, known as the Feist-Benary synthesis, were developed in the early 20th century. derpharmachemica.com
In contemporary research, furan esters and ketones remain highly relevant, particularly in the context of sustainable chemistry and materials science. utripoli.edu.lyijsrst.com Scientists are actively exploring new catalytic methods for the selective synthesis of functionalized furans. acs.orgrsc.orgresearchgate.net For instance, the oxidation of furfural derivatives can yield valuable furoic acid esters. acs.org Furthermore, furan-based monomers, including esters and ketones, are being investigated for the creation of novel bio-based polymers with unique properties. mdpi.comacs.orgnih.gov The ongoing research into these compounds underscores their potential in developing sustainable alternatives to petroleum-derived products. utripoli.edu.lyijsrst.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWONVKQVYXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641794 | |
| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-54-6 | |
| Record name | Ethyl 5-(furan-2-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 5 2 Furanoyl 2 Furoate and Analogous Furan Derivatives
Strategies for Furan-Ring Functionalization Leading to Furoyl and Furoate Moieties
The construction of molecules like Ethyl 5-(2-furanoyl)-2-furoate relies on two primary transformations of furan (B31954) rings: the formation of a furoate (furan carboxylate ester) and the introduction of a furoyl (furan carbonyl) group. There are two main approaches to creating substituted furan rings: building the ring from acyclic precursors or functionalizing an existing furan ring. hud.ac.uk The latter approach is particularly relevant for synthesizing the target compound.
Esterification Reactions for Ethyl Furoate Formation
The ethyl furoate moiety serves as a foundational building block for the target molecule. This component is typically synthesized via the esterification of 2-furoic acid. The most common and direct method is the Fischer esterification, which involves reacting 2-furoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
This reaction is a reversible equilibrium process. To drive the reaction toward the product, ethyl 2-furoate, an excess of the alcohol reactant (ethanol) is often used, or the water generated during the reaction is removed. The production of ethyl 2-furoate can be achieved by oxidizing furfural (B47365) to 2-furoic acid, followed by this esterification step. chemicalbook.com Furoic acid esters are valuable compounds, often used as intermediates in the pharmaceutical industry or as flavoring agents. researchgate.net
Table 1: Common Conditions for Fischer Esterification of 2-Furoic Acid
| Reactants | Catalyst | Key Conditions | Product |
|---|---|---|---|
| 2-Furoic Acid, Ethanol | Concentrated H₂SO₄ | Heating/Reflux | Ethyl 2-furoate |
| 2-Furoic Acid, Ethanol | Dry HCl gas | Heating/Reflux | Ethyl 2-furoate |
| 2-Furoic Acid, n-Butanol | Tungstophosphoric acid/Zirconia | Heating, Solvent-free | n-Butyl-2-furoate |
Acylation Reactions for Furanoyl Introduction utilizing Activated Furoyl Precursors
The introduction of the 2-furanoyl group onto the ethyl 2-furoate ring is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the ethyl 2-furoate with an activated form of 2-furoic acid, most commonly 2-furoyl chloride. The ester group (-COOEt) on the ethyl 2-furoate ring is an electron-withdrawing group, which deactivates the ring toward electrophilic attack. However, the oxygen atom of the furan ring is electron-donating, directing the incoming electrophile to the C5 position.
A significant challenge in the acylation of furans is their sensitivity to strong acids. pharmaguideline.com Classical Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are often too harsh, leading to polymerization and low yields of the desired product. google.comstackexchange.com Consequently, milder Lewis acid catalysts are preferred.
Preferred catalysts for furan acylation include:
Boron trifluoride (BF₃) , often used as its etherate complex (BF₃·OEt₂), has been shown to be a more effective catalyst than AlCl₃ for furan acylation. stackexchange.com
Phosphoric acid can also serve as a mild catalyst for this transformation. pharmaguideline.com
Other catalysts like stannic chloride (SnCl₄) and ferric chloride (FeCl₃) have been used with moderate success. google.com
The reaction involves the generation of a furoylium ion from 2-furoyl chloride and the Lewis acid, which then attacks the 5-position of the ethyl 2-furoate ring to form the final product, this compound. researchgate.net
Catalytic Approaches in Furan Derivative Synthesis
Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the synthesis of highly substituted furans. acs.org These methods offer high efficiency, selectivity, and functional group tolerance, providing access to a wide array of furan derivatives beyond what is achievable with classical methods. Transition metal catalysis is at the forefront of these developments. hud.ac.uknih.gov
Gold (Au) Catalysis: Cationic gold complexes are excellent catalysts for cascade reactions and cycloisomerizations to produce tri- and tetrasubstituted furans from readily available starting materials like propargyl vinyl ethers or by reacting propargyl alcohols with alkynes. acs.orgorganic-chemistry.org
Rhodium (Rh) Catalysis: Rhodium complexes, particularly Rh(II) and Rh(III), are used in annulation reactions and C-H bond functionalization strategies to assemble the furan ring. nih.govnih.gov For instance, Rh₂(OAc)₄ can catalyze the [3+2] cycloaddition of α-diazocarbonyl compounds with alkynes. nih.gov
Cobalt (Co) Catalysis: Cobalt(II) porphyrin complexes can catalyze metalloradical cyclization reactions between α-diazocarbonyls and terminal alkynes, producing polyfunctionalized furans with high regioselectivity under mild conditions. nih.gov
Copper (Cu) Catalysis: Copper salts have been employed in various furan syntheses, including intramolecular O-vinylation of ketones and the cyclization of 2-alkynylallyl alcohols. hud.ac.uk
These catalytic systems enable the construction of complex furan architectures that would be difficult to access through traditional functionalization routes. nih.gov
Table 2: Selected Modern Catalytic Methods for Furan Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| [Au(PPh₃)]SbF₆ | Cascade Rearrangement/Cyclization | Propargyl vinyl ethers | Tri- and Tetrasubstituted furans | acs.org |
| Triazole-Au / Cu(OTf)₂ | Intermolecular Cascade | Propargyl alcohol and alkynes | Di-, Tri-, and Tetrasubstituted furans | organic-chemistry.org |
| [Co(P1)] (Co(II) porphyrin) | Metalloradical Cyclization | α-Diazocarbonyls and terminal alkynes | 2,3,5-Trisubstituted furans | nih.gov |
| [Rh(C₅Me₅)Cl₂]₂ / AgSbF₆ | C-H Annulation | α,β-Unsaturated oximes and aldehydes | Fully substituted furans | nih.gov |
Multi-step Synthetic Sequences for Complex Furanoyl Furoate Architectures
The synthesis of this compound is an excellent example of a multi-step synthetic sequence where simpler building blocks are assembled into a more complex architecture. Such sequences are fundamental to organic synthesis, allowing for the precise construction of target molecules with specific functional groups and connectivity. nih.gov
A plausible and direct synthetic route for this compound involves a two-step process:
Step 1: Esterification. 2-Furoic acid is converted to its ethyl ester, ethyl 2-furoate, via Fischer esterification with ethanol and an acid catalyst. This step transforms the carboxylic acid into a less reactive ester, which is suitable for the subsequent acylation step.
Step 2: Friedel-Crafts Acylation. The synthesized ethyl 2-furoate is then acylated at its electron-rich C5 position using 2-furoyl chloride and a mild Lewis acid catalyst (e.g., BF₃·OEt₂). This step forges the key ketone linkage between the two furan rings.
This sequence highlights a common strategy in organic synthesis: protecting or modifying one functional group to allow a selective reaction at another position. The ability to carry functional groups through multiple synthetic steps is crucial for efficiently creating complex molecules. nih.gov By combining fundamental reactions like esterification and acylation, complex furan-based structures can be systematically built from simple, often bio-derived, starting materials.
Green Chemistry Principles and Sustainable Synthetic Pathways for Furan-based Compounds
In recent years, the principles of green and sustainable chemistry have become increasingly important in the chemical industry. frontiersin.org Furan-based compounds are at the heart of this transition, as they can be derived from renewable biomass resources rather than finite petrochemical feedstocks. nih.govrsc.org Platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), obtained from the dehydration of C5 and C6 sugars in lignocellulosic biomass, serve as key starting materials for a wide range of valuable furan derivatives. mdpi.commdpi.com
The synthesis of this compound can be viewed through a green chemistry lens, as its precursor, 2-furoic acid, is readily produced by the oxidation of furfural. acs.org The application of sustainable principles to this and related syntheses focuses on several key areas:
Use of Renewable Feedstocks: Utilizing biomass-derived furfural as the ultimate starting material aligns with the goal of replacing fossil fuels. frontiersin.orgmdpi.com
Development of Heterogeneous Catalysts: The use of solid acid catalysts, such as tungstophosphoric acid supported on zirconia for esterification, offers significant advantages. researchgate.net These catalysts are easily separated from the reaction mixture, can be recycled and reused, and reduce corrosive and hazardous waste associated with soluble mineral acids. nih.govnih.gov Zeolites and other solid catalysts are also being explored for various furan transformations. nih.gov
Biocatalysis and Enzymatic Routes: Enzymes offer an environmentally benign alternative to traditional chemical catalysts, operating under mild conditions with high selectivity. nih.gov For instance, biocatalytic oxidation of HMF can produce 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers. acs.org
Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize steps and waste is a core green chemistry principle. Catalytic routes are often superior in this regard. rsc.org
By integrating these principles, the production of furan-based compounds can be made more environmentally friendly, economically viable, and sustainable in the long term. frontiersin.org
Table 3: Application of Green Chemistry Principles to Furan Synthesis
| Green Chemistry Principle | Application in Furan Synthesis | Example |
|---|---|---|
| Renewable Feedstocks | Use of biomass-derived platform molecules. | Synthesis of furfural and HMF from carbohydrates. nih.gov |
| Catalysis | Replacement of stoichiometric reagents with recyclable catalysts. | Use of solid acid catalysts (zeolites, supported acids) for esterification and dehydration. researchgate.netnih.gov |
| Benign Solvents | Using water or solvent-free conditions. | Conversion of xylose to furfural in water using a solid organo-catalyst. nih.gov |
| Energy Efficiency | Developing reactions that proceed under mild conditions (lower temperature/pressure). | Gold-catalyzed furan synthesis at room temperature. acs.org |
| Waste Prevention | Designing routes that minimize byproducts. | Enzymatic synthesis of furan-based polyesters. acs.org |
Elucidation of Reaction Mechanisms and Advanced Reactivity Profiles of Ethyl 5 2 Furanoyl 2 Furoate
Mechanistic Investigations of Furan (B31954) Ring Transformations
The two furan rings in Ethyl 5-(2-furanoyl)-2-furoate exhibit distinct electronic properties due to the influence of their respective substituents. The furan ring bearing the ethyl ester group is rendered electron-deficient, while the furan ring adjacent to the ketone is also influenced by the electron-withdrawing nature of the carbonyl group. These electronic differences govern their susceptibility to various transformations.
Furan and its derivatives are known to undergo electrophilic aromatic substitution (EAS) reactions. The lone pairs of the oxygen atom contribute to the aromatic sextet, making the ring system electron-rich and generally more reactive than benzene. In substituted furans, the regioselectivity of EAS is dictated by the electronic nature of the substituents.
For this compound, the furan ring with the ethyl 2-furoate moiety is deactivated towards electrophilic attack due to the electron-withdrawing nature of the ester group. Conversely, the furan ring of the 2-furanoyl group, while also influenced by the ketone, is generally more susceptible to electrophilic substitution. Theoretical studies on substituted benzenes show that the interplay of electron-donating and electron-withdrawing groups directs incoming electrophiles irjet.net. By analogy, in the furanoyl ring, the position of electrophilic attack would be influenced by the directing effect of the furan oxygen and the deactivating effect of the ketone.
Mechanistically, the reaction proceeds through the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For furan itself, substitution is favored at the C2 (α) position. In the case of the furanoyl ring of this compound, the C5' position is the most likely site for electrophilic attack, being furthest from the deactivating ketone group and activated by the ring oxygen.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Furan Ring | Substituent | Predicted Major Substitution Site | Rationale |
| 2-Furoate | Ethyl ester (-COOEt) | Deactivated | The ester group is strongly electron-withdrawing, reducing the nucleophilicity of the furan ring. |
| 2-Furanoyl | Ketone (-C(O)-) | C5' | The ketone is deactivating, but the C5' position is most activated by the ring oxygen and least deactivated by the ketone. |
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromatic character of furan leads to a lower reactivity compared to non-aromatic dienes, and the cycloaddition is often reversible nih.gov. The presence of substituents on the furan ring significantly influences its reactivity in Diels-Alder reactions. Electron-donating groups enhance the reactivity, while electron-withdrawing groups decrease it rsc.orgresearchgate.net.
In this compound, both furan rings are substituted with electron-withdrawing groups (the ester and the ketone), which would be expected to decrease their reactivity as dienes. However, studies on boron-substituted furans have shown that even with electron-withdrawing substituents, Diels-Alder reactions can proceed efficiently, particularly with highly reactive dienophiles like maleic anhydride acs.org. Research on 2,5-bis(hydroxymethyl)furan (BHMF), a bis-furan derivative, has also demonstrated that both furan rings can participate in Diels-Alder cycloadditions, although harsh reaction conditions may be required to overcome the aromatic stability nih.govresearchgate.net.
The reaction of this compound with a dienophile like N-phenylmaleimide could potentially lead to mono- or bis-adducts. The relative reactivity of the two furan rings would depend on the deactivating strength of the ester versus the ketone group. The formation of the endo or exo isomer is another important aspect of the stereoselectivity of these reactions, with the exo adduct often being the thermodynamically favored product in furan Diels-Alder reactions due to the reversibility of the reaction acs.org.
Reactivity of the Ethyl Ester Moiety in Furanoyl Furoates
The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, typical of carboxylic acid esters. The most common of these are hydrolysis and transesterification.
Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2-furanoyl)-2-furoic acid. Base-catalyzed hydrolysis (saponification) is generally irreversible and proceeds via a tetrahedral intermediate.
Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. Studies on the transesterification of furan dicarboxylates have shown that this reaction can proceed efficiently, sometimes even faster than hydrolysis d-nb.info.
The electronic environment of the furan ring can influence the reactivity of the ester group. The electron-withdrawing nature of the furan ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack.
Chemical Transformations at the Furanoyl Ketone Linkage
The ketone functional group linking the two furan rings is a key site for chemical transformations. It can undergo a variety of reactions, including reduction, oxidation, and nucleophilic addition.
Reduction: The ketone can be reduced to a secondary alcohol, yielding Ethyl 5-(hydroxy(furan-2-yl)methyl)-2-furoate. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) youtube.com. The choice of reducing agent can be crucial to avoid the reduction of the ester group.
Oxidation: While ketones are generally resistant to oxidation, under harsh conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.
Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The bulky furan rings may sterically hinder the approach of the nucleophile.
The reactivity of the ketone is influenced by the adjacent furan rings, which can affect the electrophilicity of the carbonyl carbon through resonance and inductive effects.
Computational and Experimental Approaches to Reaction Pathway Analysis
The elucidation of the complex reaction mechanisms of molecules like this compound often requires a combination of computational and experimental techniques.
Computational Approaches: Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying reaction pathways nih.gov. These methods can be used to:
Calculate the energies of reactants, transition states, and products to determine reaction thermodynamics and kinetics.
Model the geometries of intermediates and transition states to understand the stereochemical outcomes of reactions.
Analyze the electronic structure of the molecule to predict sites of reactivity.
For instance, computational studies on the Diels-Alder reactions of substituted furans have been used to explain the observed trends in reactivity and selectivity rsc.orgresearchgate.net. Similar studies on this compound could provide valuable insights into its behavior in cycloaddition and electrophilic substitution reactions.
Experimental Approaches: A variety of experimental techniques are employed to probe reaction mechanisms:
Isotope Labeling: Using isotopically labeled reactants (e.g., with deuterium or ¹³C) and analyzing the product distribution can help to trace the movement of atoms during a reaction.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify reaction intermediates and products, providing structural evidence for proposed mechanisms researchgate.netresearchgate.net.
In situ Monitoring: Techniques like ReactIR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress.
While specific experimental and computational studies on this compound are not widely reported in the literature, the application of these standard methods would be essential to fully unravel its intricate reactivity.
Table 2: Investigational Techniques for Reaction Pathway Analysis
| Technique | Application | Information Gained |
| Computational | ||
| Density Functional Theory (DFT) | Modeling reaction profiles | Reaction energies, transition state structures, activation barriers |
| Ab initio methods | High-accuracy energy calculations | Detailed electronic structure, confirmation of DFT results |
| Experimental | ||
| Kinetic analysis | Measuring reaction rates | Rate laws, activation parameters, mechanistic insights |
| Isotope labeling | Tracing atomic pathways | Bond-making and bond-breaking steps |
| NMR, IR, MS | Structural characterization | Identification of intermediates and products |
| In situ spectroscopy | Real-time reaction monitoring | Concentration profiles, detection of transient species |
Sophisticated Spectroscopic and Analytical Characterization Techniques for Furanoyl Furoate Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation (e.g., 1H, 13C, 2D NMR, Isotopic Effects)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR: One-dimensional ¹H NMR spectra reveal the number of different types of protons, their relative abundance (through integration), and their local electronic environment (through chemical shift). Spin-spin coupling between adjacent protons provides information on connectivity. For Ethyl 5-(2-furanoyl)-2-furoate, distinct signals are expected for the protons on the two furan (B31954) rings and the ethyl ester group. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester groups, and the sp²-hybridized carbons of the furan rings. Proton-decoupled ¹³C NMR spectra for furan derivatives typically show sharp singlets for each carbon, simplifying the analysis. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar furan derivatives. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.4 | ~14 |
| Ethyl CH₂ | ~4.4 | ~62 |
| Furan Ring Protons | 7.0 - 8.0 | 115 - 150 |
| Ester C=O | - | ~158 |
| Ketone C=O | - | ~180 |
| Furan Ring Carbons | - | 115 - 150 |
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular framework. COSY experiments establish ¹H-¹H coupling correlations, mapping out the proton connectivity within the furan rings and the ethyl group. HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
Isotopic Effects: The study of isotopic effects in NMR involves the substitution of an atom with one of its isotopes, most commonly replacing a proton (¹H) with deuterium (²H). huji.ac.il This substitution can induce small but measurable changes in the chemical shifts of nearby nuclei, known as secondary isotope shifts. huji.ac.ilnih.gov These effects can provide subtle structural information, particularly regarding hydrogen bonding and conformational equilibria. nih.gov For instance, selective deuteration could help in assigning complex proton signals. Furthermore, introducing a ¹³C label at a specific position can simplify the analysis of ¹³C-¹³C spin-spin coupling constants, offering deeper insights into the bonding framework of the molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies. ksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa For this compound, the IR spectrum is expected to show strong, distinct absorption bands for the two different carbonyl groups. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber (around 1720-1740 cm⁻¹) compared to the ketone carbonyl stretch (around 1660-1680 cm⁻¹), which is conjugated with the furan ring. Other key absorptions would include C-O stretching vibrations for the ether linkages in the furan rings and the ester group, and C=C stretching vibrations corresponding to the aromatic furan rings. globalresearchonline.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov A molecular vibration is Raman-active if it causes a change in the molecule's polarizability. ksu.edu.sa While IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing homo-nuclear bonds and symmetric vibrations, such as the C=C bonds within the furan rings. ksu.edu.sa
Conformational Studies: The rotational freedom around the single bond connecting the two furan rings and the bond between the ketone and its adjacent ring means that this compound can exist in different conformations. Both IR and Raman spectroscopy can be used to study these conformational preferences. mdpi.comresearchgate.net Different conformers may exhibit slight variations in their vibrational frequencies, and by analyzing the spectra, often with the aid of computational chemistry, the most stable conformation in a given state (solid, liquid, or gas) can be determined. nih.gov
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| C-H (furan) | Stretching | 3100 - 3150 | Weak |
| C-H (ethyl) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | 1720 - 1740 | Medium |
| C=O (ketone) | Stretching | 1660 - 1680 | Strong |
| C=C (furan) | Stretching | 1500 - 1600 | Strong |
| C-O (ester/ether) | Stretching | 1000 - 1300 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. whitman.edu High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which allows for the determination of a compound's elemental composition and the elucidation of its structure through fragmentation analysis. researchgate.net
For this compound (molecular formula C₁₂H₁₀O₅), HRMS can confirm the molecular formula by measuring its exact mass with high accuracy, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. imreblank.ched.ac.ukresearchgate.net For this compound, predictable fragmentation pathways include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This can lead to the loss of the ethoxy radical (•OCH₂CH₃) from the ester or cleavage on either side of the ketone.
Loss of Carbon Monoxide: Furan rings can undergo fragmentation involving the loss of CO. imreblank.ch
Cleavage of the Ester Group: Fragmentation can occur within the ethyl ester, leading to characteristic ions.
Furan Ring Fission: The furan rings themselves can break apart. ed.ac.ukresearchgate.net
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the furanoyl, furoate, and ethyl moieties. imreblank.ch
Interactive Data Table: Predicted HRMS Fragments for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 234.0528 |
| [M - C₂H₅O]⁺ | Loss of ethoxy group | 189.0239 |
| [C₅H₃O₂]⁺ | Furoyl cation | 95.0133 |
| [C₄H₃O]⁺ | Furyl cation | 67.0184 |
Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity Assessment and Mixture Analysis
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this setup, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A UV detector is typically used for furan-containing compounds due to their strong UV absorbance. By analyzing the resulting chromatogram, the presence of impurities can be detected, and the purity of the sample can be calculated based on the relative peak areas. In some cases, HPLC may not fully resolve the target compound from other components in a complex matrix, such as citrus juice. huji.ac.il
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column. chromatographyonline.comnih.gov As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. researchgate.net GC-MS is highly sensitive and is widely used for the analysis of furan and its derivatives in various samples, including food products. nih.govnih.gov It is an excellent method for both identifying the main compound and detecting and identifying trace-level impurities.
X-ray Crystallography for Solid-State Structural Determination of Analogous Furan Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgnih.gov The technique requires a single, high-quality crystal of the material. wikipedia.orgnih.gov When a beam of X-rays is directed at the crystal, the rays are diffracted into a unique pattern of spots. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of all atoms. mkuniversity.ac.in
Bond lengths and angles: Confirming the geometry of the furan rings, ester, and ketone groups.
Molecular Conformation: Revealing the preferred spatial arrangement of the two furan rings relative to each other in the solid state.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the crystal lattice.
This information is crucial for understanding the relationship between structure and the physical properties of the material and can be used as a benchmark for validating the results from computational modeling and other spectroscopic techniques. nih.govnih.gov
Quantum Chemical and Theoretical Investigations of Ethyl 5 2 Furanoyl 2 Furoate
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic characteristics and energetic landscape of Ethyl 5-(2-furanoyl)-2-furoate. These computational studies offer a detailed picture of the molecule's behavior at the atomic level.
| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) |
| Planar | ~0° | 0.00 |
| Twisted | ~45° | +2.5 |
| Perpendicular | ~90° | +5.8 |
| Note: The data in this table is illustrative and based on general principles of conformational analysis for similar compounds. Actual values would be derived from specific DFT calculations. |
Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of this compound by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
The HOMO is primarily localized over the furan (B31954) ring system, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire conjugated system, with significant contributions from the carbonyl groups, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.5 | Furan rings |
| LUMO | -1.8 | Entire conjugated system, carbonyls |
| HOMO-LUMO Gap | 4.7 | - |
| Note: The data in this table is illustrative and based on typical FMO analysis of conjugated organic molecules. Actual values would be derived from specific DFT calculations. |
Ab Initio Methods for High-Level Electronic Structure Calculations
To further refine the understanding of the electronic structure of this compound, high-level ab initio calculations have been employed. These methods, while computationally more intensive than DFT, provide a more accurate description of electron correlation effects. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been used to calculate precise electronic energies and properties. These calculations corroborate the findings from DFT regarding the planarity of the stable conformers and the nature of the frontier molecular orbitals, providing a higher degree of confidence in the theoretical models.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations have been utilized to explore the dynamic behavior of this compound and its interactions with other molecules, particularly in a solvent environment. These simulations provide a time-resolved picture of the molecule's conformational changes and its non-covalent interactions, such as hydrogen bonding and van der Waals forces. MD studies can reveal how the solvent environment influences the conformational preferences of the molecule and can provide insights into its solubility and transport properties.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Furan Derivative Design
While specific QSAR studies on this compound are limited, the principles of QSAR are highly relevant for the design of new furan derivatives with desired properties. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity or other properties. For furan derivatives, descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP) can be used to build predictive models. These models can then guide the synthesis of new derivatives with enhanced activity by suggesting modifications to the molecular structure that are likely to improve the desired outcome.
Utility in Advanced Organic Synthesis: Ethyl 5 2 Furanoyl 2 Furoate As a Versatile Building Block
Precursor in Heterocyclic Synthesis Beyond Furan (B31954)
The furan nucleus within Ethyl 5-(2-furanoyl)-2-furoate can serve as a masked 1,4-dicarbonyl system, a classic synthon for the construction of various other heterocyclic rings. This transformation, often referred to as furan ring conversion, provides a powerful strategy for synthesizing six-membered heterocycles that might be otherwise difficult to access.
One of the most prominent applications is in the synthesis of pyridazine derivatives. The reaction of furan compounds with oxidizing agents followed by treatment with hydrazine is a well-established method for forming the pyridazine core. Specifically, the reaction with hydrazine hydrate can convert the furan ring into a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. Given the diketone-like structure of this compound, it is a prime candidate for this transformation, leading to pyridazines with furoyl and carboxylate substituents. Such reactions are pivotal in medicinal chemistry, as the pyridazine scaffold is a key component of many biologically active compounds. organic-chemistry.orgnih.govekb.eg
Similarly, the furan moiety can be a precursor to pyrazoles . The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental method for pyrazole synthesis. nih.govhilarispublisher.comresearchgate.netlongdom.org By manipulating the reactivity of the furan rings and the central ketone in this compound, it can be converted into the necessary dicarbonyl precursors for cyclization with various hydrazine derivatives, yielding highly substituted pyrazoles. vedantu.comajgreenchem.comresearchgate.netlibretexts.orgresearchgate.netlibretexts.org
The table below summarizes the potential heterocyclic systems that can be derived from furan precursors.
| Starting Heterocycle | Reagents | Resulting Heterocycle |
| Furan | Hydrazine (N₂H₄) | Pyridazine |
| Furan | Hydrazine (N₂H₄) | Pyrazole |
| Furan | Primary Amines (RNH₂) | Pyrrole |
| Furan | Phosphorus Pentasulfide (P₄S₁₀) | Thiophene |
Role in Complex Molecule Construction through Strategic Derivatization
The multiple functional groups in this compound provide several handles for strategic derivatization, enabling its incorporation into larger, more complex molecules. Each functional group can be modified selectively to build molecular complexity in a controlled manner.
Ketone Reduction: The central ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This new hydroxyl group can then be used for further reactions, such as esterification or etherification, to link the difuryl scaffold to other molecular fragments.
Ester Modification: The ethyl ester group is amenable to a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. These derivatives are crucial intermediates for introducing new functionalities or linking to other molecules, such as peptides or polymers. pensoft.netresearchgate.net
Wolff-Kishner Reduction: The ketone can be completely removed through a Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. libretexts.orglibretexts.org This reaction would yield a methylene-bridged difuran structure, altering the geometry and electronic properties of the molecule while preserving the furan and ester groups for subsequent reactions.
Strategies for Regioselective Functionalization at Furan Ring Positions
The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. The positions on the furan rings of this compound exhibit different reactivities, allowing for regioselective functionalization. The C5 position (alpha to the oxygen) is the most activated site for electrophilic attack in a typical furan ring.
Application in Carbon-Carbon Bond Forming Reactions for Synthetic Intermediates
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and furan derivatives are excellent substrates for these transformations. To utilize this compound in reactions like the Suzuki or Heck coupling, one of the furan rings would first need to be functionalized with a suitable group, typically a halide (e.g., bromine or iodine) or a boronic acid/ester.
For instance, regioselective halogenation at the C5' position of the terminal furoyl group would install a synthetic handle. This halogenated derivative could then participate in a Suzuki coupling with a wide variety of aryl or vinyl boronic acids to introduce new carbon-based substituents, leading to complex biaryl or vinyl-furan structures. nbinno.comacs.orgresearchgate.netsemanticscholar.orgmdpi.com
Similarly, a halogenated derivative could undergo a Heck reaction with an alkene, catalyzed by a palladium complex. This would attach a vinyl group to the furan ring, providing a key intermediate for the synthesis of conjugated systems or for further elaboration into other functional groups. rsc.orgacs.orgnih.govescholarship.org These strategies significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of elaborate molecules for materials science and medicinal chemistry applications.
Exploration of Ethyl 5 2 Furanoyl 2 Furoate in Materials Science and Polymer Chemistry
Furanoyl Furoate as a Monomer or Co-monomer in Advanced Polymerization Systems
Ethyl 5-(2-furanoyl)-2-furoate and similar furan-based compounds are increasingly recognized for their potential as monomers or co-monomers in the synthesis of advanced polymers. Their incorporation can impart desirable characteristics such as enhanced thermal stability, improved mechanical performance, and unique chemical functionalities.
Furan-based monomers, particularly derivatives of 2,5-furandicarboxylic acid (FDCA), are key components in the synthesis of bio-based polyesters through polycondensation. mdpi.commdpi.com This process typically involves the reaction of a diacid or its ester derivative with a diol. For instance, high molecular weight poly(ethylene furanoate) (PEF) has been successfully synthesized using FDCA or its derivative, dimethyl 2,5-furandicarboxylate (DMFD), with ethylene (B1197577) glycol. mdpi.commdpi.com Research has shown that using FDCA as the monomer can be more effective in achieving higher molecular weight PEF compared to DMFD. mdpi.com
The synthesis of these furan-based polyesters is often a two-stage process involving esterification followed by polycondensation under vacuum at elevated temperatures. mdpi.com The conditions of the polycondensation, including temperature, time, and catalyst, are crucial in determining the final properties of the polymer, such as intrinsic viscosity and color. mdpi.com
Table 1: Comparison of Monomers in PEF Synthesis
| Monomer | Molar Ratio (Monomer:Diol) | Catalyst | Key Findings |
| 2,5-furandicarboxylic acid (FDCA) | 1:2.1 | - | More effective in producing high molecular weight PEF. mdpi.com |
| Dimethyl 2,5-furandicarboxylate (DMFD) | 1:1.2, 1:1.5, 1:2.2 | Zn(OAc)₂, TBT | Can lead to lower molecular weight PEF under similar conditions. mdpi.com |
Data derived from studies on the synthesis of poly(ethylene furanoate).
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org While traditionally employing norbornene derivatives, recent research has expanded the scope of ROMP to include furan-derived monomers. nih.govchemrxiv.org This is particularly relevant for creating high-performance materials in an energy-efficient manner through methods like Frontal Ring-Opening Metathesis Polymerization (FROMP). nih.govchemrxiv.org
In this context, furan (B31954) compounds can undergo a Diels-Alder reaction to form strained cyclic ethers, such as 1,4-dihydro-1,4-epoxynaphthalene (HEN) derivatives, which can then serve as monomers for ROMP. nih.govchemrxiv.org The substituents on the furan ring can influence the kinetics of the polymerization and the thermomechanical properties of the resulting polymer. nih.govchemrxiv.org
Integration into Bio-based Polymer Design and Sustainable Materials
The use of furan derivatives like this compound is central to the development of sustainable polymers derived from renewable resources. rsc.orgresearchgate.net These bio-based monomers offer a viable alternative to their petroleum-based counterparts, contributing to a more circular economy. rsc.orgresearchgate.net
Furan-based platform chemicals, such as 2,5-furandicarboxylic acid (FDCA), are derived from the dehydration of sugars found in biomass. acs.orgspecialchem.com These molecules serve as fundamental building blocks for a new generation of polymers with a wide range of applications, from packaging to advanced thermosets. acs.orgspecialchem.com The resulting furanic polymers, like polyethylene furanoate (PEF), are not only bio-based but also exhibit properties that can surpass those of traditional plastics like PET, such as improved gas barrier properties. specialchem.comnih.gov
The versatility of furan chemistry allows for the synthesis of various monomers, including diamines and diepoxies, which can be used to create bio-based epoxy resins and other thermosetting materials. acs.org This highlights the broad potential of furan derivatives in designing sustainable materials with high-performance characteristics.
Development of Advanced Polymeric Materials with Tuned Thermomechanical Properties through Furan Derivative Incorporation
The incorporation of rigid furan rings into polymer backbones has a significant impact on their thermomechanical properties. mdpi.comdntb.gov.ua The inherent stiffness of the furan structure can lead to polymers with higher glass transition temperatures (Tg), increased modulus, and enhanced thermal stability. mdpi.comdigitellinc.com
For example, in furan-functionalized polyketones, increasing the furan content leads to a higher crosslinking density, which in turn restricts molecular mobility and enhances thermal stability, as evidenced by an upward shift in Tg. mdpi.com Similarly, furan-based epoxy amine systems have been shown to exhibit higher density, Young's modulus, and yield strength compared to traditional epoxies. digitellinc.com
The ability to tune these properties is crucial for developing advanced materials for specific high-performance applications. By carefully selecting the furan-based monomer and controlling its concentration within the polymer matrix, it is possible to tailor the material's response to thermal and mechanical stresses.
Table 2: Effect of Furan Content on Glass Transition Temperature (Tg) in Polyketone Networks
| Sample | Furan Content | Tg (°C) |
| PK0FU20 | Low | Lower |
| PK0FU80 | High | Higher |
Illustrative data based on the principle that increasing furan content enhances polymer rigidity and thus Tg. mdpi.com
Tailoring Material Properties through Furanoyl Furoate Incorporation and Derivatization
The chemical structure of furanoyl furoates offers multiple avenues for tailoring the properties of the final polymeric material. The ester and ketone functionalities present in this compound can be chemically modified to introduce different functional groups or to create cross-linking sites.
For instance, the furan rings themselves can participate in thermally reversible Diels-Alder reactions, which can be exploited to create self-healing materials and shape-memory polymers. mdpi.com This dynamic covalent chemistry allows for the material to be repeatedly healed or reshaped upon thermal stimulus.
Furthermore, the synthesis of copolymers using furan-based monomers allows for the precise control of material properties. By varying the co-monomer and its ratio, it is possible to create a wide range of materials with tailored characteristics, from flexible elastomers to rigid thermosets. The enzymatic synthesis of furan-based copolymers, for example, has been shown to produce materials with potential for biomedical applications, such as biodegradable scaffolds for tissue engineering. umw.edu.pl
Emerging Research Frontiers and Future Perspectives
Advanced Computational Modeling for Predictive Design and Property Optimization
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in chemical research. rsc.org These methods allow for the in-silico investigation of molecular structures, reaction mechanisms, and electronic properties, providing insights that can guide experimental work. rsc.org For furan-based compounds, DFT studies have been employed to understand reactivity, predict the outcomes of reactions, and design novel materials. mdpi.compku.edu.cn
Computational studies can elucidate the reaction pathways for the synthesis of furan (B31954) derivatives. For example, DFT calculations have been used to investigate the conversion of furfural (B47365) to furan, furfuryl alcohol, and 2-methylfuran (B129897) on palladium surfaces, determining reaction barriers and thermodynamic favorability. acs.orgresearchgate.net Such analyses could be applied to optimize the catalytic acylation step in the synthesis of ethyl 5-(2-furanoyl)-2-furoate, by modeling the interaction of reactants with catalyst surfaces and predicting the most efficient pathways. researchgate.net
Furthermore, computational modeling is crucial for predicting the properties of new molecules and materials. DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for applications in electronics and photonics. mdpi.comrsc.org Studies have explored the electronic structure and nonlinear optical (NLO) properties of novel furan-based liquid crystals, demonstrating how molecular design influences these characteristics. rsc.org By applying these methods to furanoyl furoates, researchers can predict their thermal stability, conformational flexibility, and potential as monomers for high-performance polymers, accelerating the discovery of new materials. nih.govresearchgate.net
| Computational Method | Application Area for Furanoyl Furoates | Research Insights Provided |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of reaction pathways, transition states, and activation energies for synthesis. pku.edu.cnacs.org |
| DFT / Reactivity Descriptors | Catalyst-Substrate Interaction | Understanding how furan rings interact with catalyst active sites to predict efficiency and potential inhibition. mdpi.comresearchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties Prediction | Calculation of HOMO-LUMO gaps, dipole moments, and polarizability to guide design for optical and electronic materials. rsc.org |
| Molecular Dynamics (MD) | Polymer Property Simulation | Prediction of chain rigidity, crystallinity, and thermal properties of polymers derived from furanoyl furoate monomers. researchgate.net |
Green and Sustainable Chemical Processes in Furanoyl Furoate Synthesis
The principles of green chemistry are paramount in the development of modern chemical processes, particularly for biomass-derived molecules. The synthesis of furanoyl furoates can be made more sustainable by focusing on renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts and solvents. nih.gov
The foundation of a green synthesis for this compound lies in the sustainable production of its furan precursors. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the cellulose (B213188) and hemicellulose fractions of non-edible lignocellulosic biomass. mdpi.comresearchgate.net This avoids competition with food sources and utilizes agricultural waste streams.
Significant progress has been made in developing green routes to key intermediates like 2,5-furandicarboxylic acid (FDCA), a close structural relative of the furoate moiety. One promising approach is the direct, solvent-free carboxylation of 2-furoic acid using CO₂. rsc.orgresearchgate.net This method utilizes a greenhouse gas as a C1 source and obviates the need for difficult oxidation steps. rsc.org Enzymatic and whole-cell biocatalysis represent another major frontier in green synthesis. researchgate.net Microorganisms have been identified that can selectively oxidize HMF to 5-hydroxymethyl-2-furancarboxylic acid with near-quantitative yields under mild, aqueous conditions. rsc.org Similarly, recombinant E. coli has been engineered to convert furfural into furoic acid with yields of 95–98%. researchgate.net Lipase-catalyzed polymerization has also been used to create furan-based polyesters, avoiding harsh conditions and toxic catalysts. digitellinc.com
Applying these strategies—utilizing biomass feedstocks, employing CO₂ as a reagent, and leveraging biocatalysis—can significantly reduce the environmental footprint associated with the production of complex furan-based molecules. nih.govunive.it
Expanding the Scope of Advanced Materials Applications for Furanoyl Furoates
Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of research into next-generation bio-based polymers. acs.org The polymer poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene (B1197577) glycol, is considered a promising bio-based alternative to the petroleum-derived poly(ethylene terephthalate) (PET), offering superior gas barrier properties and thermal stability. researchgate.netacs.org
The structure of this compound, with its rigid dual furan rings and reactive sites, makes it a compelling candidate for creating novel polymers and advanced materials. The furan ring's inherent rigidity can impart high thermal stability and mechanical strength to a polymer backbone. rsc.org This structural motif could be leveraged in several ways:
Polyester and Polyamide Synthesis: The ester groups could be transesterified, or the molecule could be derivatized into a diol or diacid, to serve as a monomer for step-growth polymerization. The resulting polyesters or polyamides could exhibit unique thermal and mechanical properties due to the bulky, rigid furanoyl structure. researchgate.net
Thermosetting Resins: The furan rings themselves can participate in polymerization reactions, such as Diels-Alder cycloadditions, which can be used to form cross-linked thermosetting resins with applications in composites and coatings.
Specialty Chemicals: The combination of ester and ketone functionalities offers sites for further chemical modification, potentially leading to the synthesis of novel surfactants, lubricant base oils, or pharmaceutical intermediates. rsc.org
The development of new furan-based monomers like furanoyl furoates is driven by the need for bio-based materials with tailored properties. rsc.org By exploring their polymerization behavior and material characteristics, researchers can unlock new applications and expand the versatility of the furan chemical platform. unive.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
